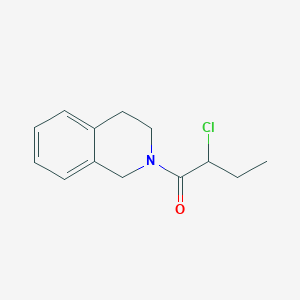

2-chloro-1-(3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one

Description

Propriétés

IUPAC Name |

2-chloro-1-(3,4-dihydro-1H-isoquinolin-2-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO/c1-2-12(14)13(16)15-8-7-10-5-3-4-6-11(10)9-15/h3-6,12H,2,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEIYIUVZMZDJII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N1CCC2=CC=CC=C2C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Key Reactants

- 3,4-Dihydroisoquinoline or 1,2,3,4-tetrahydroisoquinoline (THIQ) : The nucleophilic amine component.

- 4-chloro-1-butanone or derivatives : The alkylating agent providing the 2-chloro-butan-1-one moiety.

Detailed Preparation Methods

N-Alkylation Using 4-chloro-1-butanone Derivatives

The primary method involves N-alkylation of tetrahydroisoquinoline with 4-chloro-1-butanone or substituted analogs. The reaction conditions and reagents are critical for optimizing yield and purity.

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | 3,4-Dihydroisoquinoline or THIQ | Starting amine substrate |

| 2 | 4-chloro-1-butanone (or substituted) | Alkylating agent providing the butanone moiety |

| 3 | Base: Potassium carbonate (K2CO3) | Used to deprotonate the amine, enhancing nucleophilicity |

| 4 | Catalyst: Potassium iodide (KI) | Facilitates alkylation via halide exchange |

| 5 | Solvent: Acetonitrile (CH3CN) or Dimethoxyethane (DME) | Refluxing solvent to dissolve reactants and maintain reaction temperature |

| 6 | Heating: Conventional reflux or microwave | Microwave heating reduces reaction time from 24-48 hours to about 60 minutes and improves yield |

This approach is supported by the work of Ofori et al., where alkylation under these conditions produced various N-alkylated 3,4-dihydroisoquinoline derivatives including the target compound analogs.

Microwave-Assisted N-Alkylation

Microwave irradiation has been used to accelerate the N-alkylation reaction, significantly reducing reaction times and often improving yields. This method involves the same reagents as conventional heating but applies microwave energy to enhance molecular interactions.

- Reaction time: Reduced to approximately 60 minutes.

- Yield: Improved compared to conventional heating (24-48 hours).

- Mechanism: Enhanced energy transfer leading to faster nucleophilic substitution.

Alternative Alkylating Agents and Modifications

Some derivatives have been prepared using modified alkylating agents synthesized by literature methods. For example, alkylating agents with different substituents on the butanone chain have been prepared via Friedel-Crafts acylation or other synthetic routes, then reacted with tetrahydroisoquinoline under similar alkylation conditions.

Reaction Scheme Summary

| Compound | Starting Amine | Alkylating Agent | Base & Catalyst | Solvent | Heating Method | Reaction Time | Yield |

|---|---|---|---|---|---|---|---|

| Target compound analogs | 3,4-Dihydroisoquinoline or THIQ | 4-chloro-1-butanone or derivatives | K2CO3, KI | CH3CN or DME | Reflux or Microwave | 24-48 h (reflux), ~1 h (microwave) | Higher with microwave |

Research Findings and Analysis

- Base and Catalyst Role : Potassium carbonate acts as a mild base to deprotonate the amine, while potassium iodide catalyzes the halide exchange, facilitating nucleophilic substitution.

- Solvent Choice : Acetonitrile and dimethoxyethane are effective solvents due to their polarity and boiling points, supporting reflux conditions.

- Microwave Heating : Demonstrated to significantly improve reaction efficiency, reducing time and increasing yield, likely due to uniform heating and enhanced molecular collisions.

- Versatility : The method accommodates various substituted alkylating agents, allowing structural diversification of the 3,4-dihydroisoquinoline derivatives.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as ammonia or primary amines in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of amines or thiols.

Applications De Recherche Scientifique

Medicinal Chemistry

2-chloro-1-(3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one has garnered attention for its potential therapeutic applications:

- Neuropharmacology : Research indicates that compounds related to this structure may exhibit neuroprotective effects and modulate neurotransmitter systems. For instance, studies have suggested that derivatives can influence dopamine receptor activity, which is critical in treating neurological disorders .

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, making it a candidate for further investigation in inflammatory disease models.

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications that can lead to the development of novel pharmaceuticals and specialty chemicals .

Case Studies and Findings

Mécanisme D'action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, altering their activity. The molecular pathways involved would be specific to the biological system being studied.

Comparaison Avec Des Composés Similaires

Structural Features and Substituent Effects

The target compound shares the DHIQ core with several analogs, but differences in substituents lead to distinct properties:

Key Observations :

Key Observations :

- Traditional vs. Enzymatic Methods : While employs classical alkylation and acid salt formation, highlights enzymatic resolution, suggesting greener alternatives for chiral analogs .

- Halogenation Strategies: The target compound’s synthesis likely involves direct chlorination of a butanone precursor, analogous to bromination in Compound 1d .

Physical and Spectroscopic Properties

Melting points and NMR data provide insights into stability and conformation:

Key Observations :

- Thermal Stability : High melting points in HCl salts (e.g., Compound 16) suggest enhanced crystallinity and stability compared to free bases .

- Substituent-Driven Shifts : The target compound’s chloro group would likely cause upfield shifts in adjacent protons, contrasting with the downfield effects of bromo/difluoro groups in Compound 1d .

Activité Biologique

2-Chloro-1-(3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one is a synthetic organic compound belonging to the class of chloro ketones. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neuropharmacology and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

2-Chloro-1-(3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one is synthesized through a reaction involving 3,4-dihydroisoquinoline and a chlorinated butanone derivative. The synthesis typically requires a base such as sodium hydroxide or potassium carbonate to facilitate nucleophilic substitution reactions.

Neuropharmacological Effects

Research indicates that compounds similar to 2-chloro-1-(3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one exhibit significant interactions with neurotransmitter systems. For instance, derivatives of 3,4-dihydroisoquinoline have been shown to modulate dopamine transporters, suggesting potential applications in treating disorders such as Parkinson's disease and depression .

Table 1: Neuropharmacological Activity of Related Compounds

| Compound Name | Mechanism of Action | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Dopamine reuptake inhibition | 0.5 | |

| Compound B | Serotonin receptor modulation | 0.8 | |

| Compound C | Norepinephrine transporter inhibition | 0.3 |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokine production and reduce inflammation markers in vitro. For example, a related compound demonstrated a significant reduction in lipopolysaccharide-induced inflammation in macrophages .

Table 2: Anti-inflammatory Activity of Related Compounds

Case Studies

Several case studies have highlighted the therapeutic potential of compounds related to 2-chloro-1-(3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one:

- Case Study on Neuroprotection : In a mouse model of neurodegeneration, administration of a related isoquinoline derivative resulted in improved cognitive function and reduced neuronal loss, indicating protective effects against neurotoxicity.

- Case Study on Inflammation : A study involving chronic inflammatory conditions showed that treatment with a derivative led to significant improvements in clinical scores and histopathological evaluations, suggesting efficacy in managing inflammatory diseases.

Q & A

Basic: What synthetic routes are effective for preparing 2-chloro-1-(3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one, and how is purity optimized?

Answer:

The compound can be synthesized via alkylation of 3,4-dihydroisoquinoline (THIQ) with 4-chloro-1-(4-chlorophenyl)butan-1-one in tetrahydrofuran (THF), followed by HCl salt formation. Key steps include:

- Reaction conditions : Room temperature for initial alkylation, followed by acidification for salt precipitation.

- Purification : Column chromatography (e.g., silica gel) to isolate the product, with NMR (¹H/¹³C) and melting point analysis for validation .

- Purity optimization : Use of anhydrous solvents, controlled stoichiometry, and repeated recrystallization from ethanol/water mixtures to achieve >95% purity .

Basic: How do NMR and X-ray crystallography confirm the compound’s structural integrity?

Answer:

- NMR spectroscopy : ¹H NMR detects characteristic signals for the dihydroisoquinoline ring (δ 2.8–3.5 ppm, multiplet for CH₂ groups) and the chlorophenyl moiety (δ 7.2–7.6 ppm, aromatic protons). ¹³C NMR confirms the ketone carbonyl (δ ~200 ppm) .

- X-ray crystallography : Resolves hydrogen bonding (e.g., O–H···O interactions) and C–H···π stacking between aromatic rings, as seen in related dihydroisoquinoline derivatives. Unit cell parameters (monoclinic system, space group C2/c) and bond lengths validate geometry .

Advanced: How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

Answer:

- Bioisosteric replacement : Substitute the chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to probe electronic effects on receptor binding .

- Scaffold modification : Introduce substituents on the dihydroisoquinoline ring (e.g., methyl, hydroxy) to assess steric and hydrogen-bonding influences.

- Methodology : Synthesize analogs via microwave-assisted reactions for rapid optimization, followed by in vitro binding assays (e.g., dopamine D₂ or serotonin 5-HT₁A receptors) .

Advanced: What intermolecular interactions stabilize the crystal lattice of this compound?

Answer:

- Hydrogen bonds : Between the ketone oxygen and hydroxyl groups of adjacent molecules (O–H···O, ~2.8 Å).

- C–H···π interactions : Aromatic CH groups engage with neighboring dihydroisoquinoline rings (distance ~3.3 Å), contributing to layered packing motifs .

- Validation : Hirshfeld surface analysis and Mercury software can quantify these interactions .

Advanced: How are binding affinities for CNS receptors evaluated experimentally?

Answer:

- Radioligand displacement assays : Use tritiated ligands (e.g., [³H]spiperone for dopamine D₂ receptors) to measure IC₅₀ values.

- Functional assays : cAMP accumulation or calcium flux assays for G protein-coupled receptors (GPCRs).

- Data interpretation : Compare analog affinities (e.g., compound 1 in showed sub-micromolar binding to 5-HT₁A receptors) .

Advanced: How to resolve contradictions in reported bioactivities of dihydroisoquinoline derivatives?

Answer:

- Methodological scrutiny : Compare assay conditions (e.g., cell lines, incubation times). For example, antitumor activity in Jurkat cells vs. neurotoxicity in PC12 cells may arise from cell-specific uptake .

- Computational modeling : Use molecular docking to predict off-target interactions (e.g., histamine H₁ receptors) that explain divergent results.

- Meta-analysis : Cross-reference bioactivity datasets (e.g., PubChem, ChEMBL) to identify consensus targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.